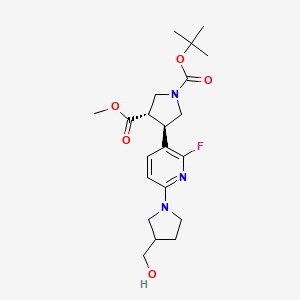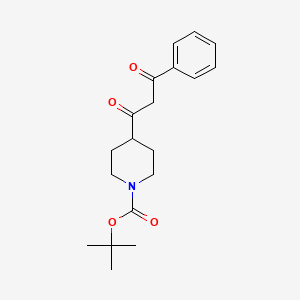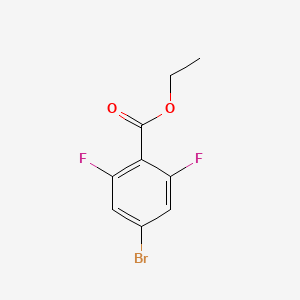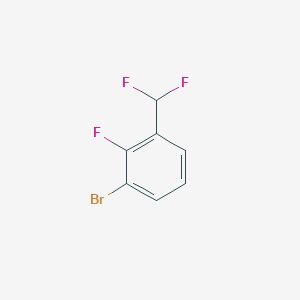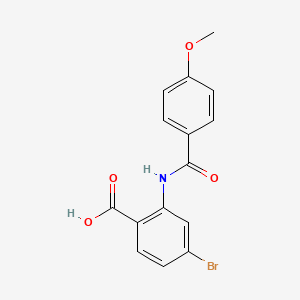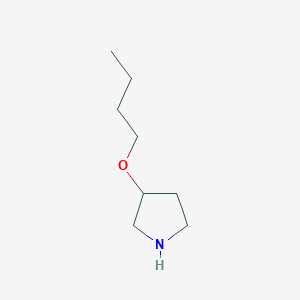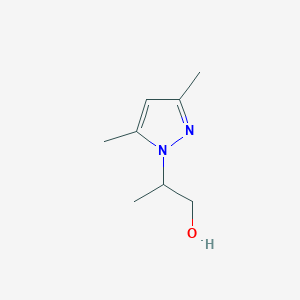
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
Descripción general
Descripción
The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol” is a type of pyrazole derivative. Pyrazole derivatives are known for their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was synthesized with a yield of 71% by the reaction of “1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine” and "acetylacetone" . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis
The structure of similar compounds has been characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine” was prepared from the hetero-cyclization of “1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine” and “acetylacetone” in methanol using glacial acetic acid as a catalyst .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Application Summary: The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .
- Method of Application: The reaction was carried out in methanol using glacial acetic acid as a catalyst .
- Results: The structure of the synthesized compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
Antileishmanial and Antimalarial Evaluation
- Application Summary: Some hydrazine-coupled pyrazoles were synthesized and their antileishmanial and antimalarial activities were evaluated .
- Method of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
Catalytic Activity in Oxidation Reactions
- Application Summary: Pyrazole-based ligands were synthesized and their catalytic properties were evaluated in the oxidation reaction of catechol to o-quinone .
- Method of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium) .
Biological Transformation Agent
- Application Summary: Derivatives of 1, 3-diazole, which is structurally similar to pyrazole, have been used in various applications including as a biological transformation agent .
- Method of Application: The specific methods of application can vary widely depending on the specific use case .
- Results: These compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antibacterial, DNA Photocleavage, and Anticancer Activities
- Application Summary: A series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones were synthesized and evaluated for their antibacterial, DNA photocleavage, and anticancer activities .
- Method of Application: The compounds were synthesized under mild conditions and their biological activities were evaluated using standard assays .
- Results: Among the synthesized compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(naphth-2-yl)ethanone displayed good inhibitory activity against Escherichia coli and Staphylococcus aureus . Some compounds also showed significant DNA photocleavage activity and anticancer activity against various cancer cell lines .
Antipromastigote Activity
- Application Summary: A compound structurally similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol was evaluated for its antipromastigote activity .
- Method of Application: The compound was tested in vitro against Leishmania major promastigotes .
- Results: The compound showed potent antipromastigote activity, with a lower binding free energy (-9.8 kcal/mol) in the LmPTR1 pocket (active site), which is indicative of a strong binding affinity .
Direcciones Futuras
The future directions for the study of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol” and similar compounds could include further exploration of their biological activities and potential applications in drug design . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-4-7(2)10(9-6)8(3)5-11/h4,8,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIFVPLSYALZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)
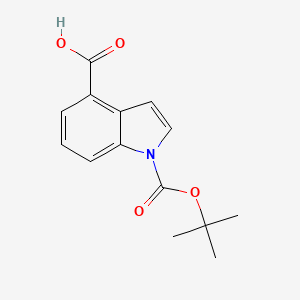

![tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521051.png)
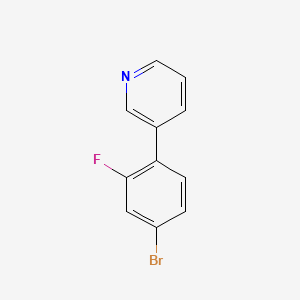
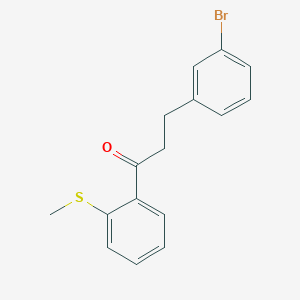
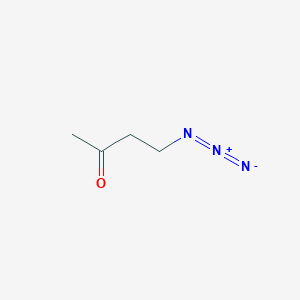
![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)
